Hydroxyterfenadine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

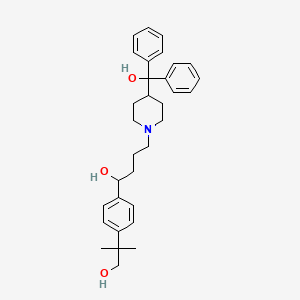

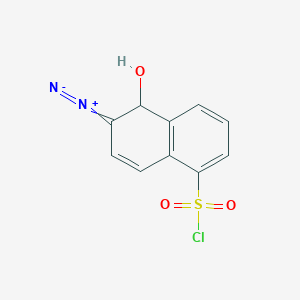

Hydroxyterfenadine is a metabolite of terfenadine, an antihistamine that was once widely used for the treatment of allergic conditions. Terfenadine was withdrawn from the market due to its potential to cause cardiac arrhythmias. This compound, however, is less cardiotoxic and is primarily known for its role in the metabolic pathway of terfenadine .

Méthodes De Préparation

Hydroxyterfenadine can be synthesized through the biotransformation of terfenadine using microbial oxidation. The actinomycete Streptomyces platensis is known to convert terfenadine into this compound through a series of oxidation steps involving cytochrome P450 enzymes . The process involves hydroxylation of the t-butyl group of terfenadine, followed by further oxidation to form this compound .

Analyse Des Réactions Chimiques

Hydroxyterfenadine undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form carboxylic acid derivatives.

Reduction: It can be reduced back to terfenadine under specific conditions.

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions include fexofenadine, which is a further oxidized form of this compound .

Applications De Recherche Scientifique

Hydroxyterfenadine has several scientific research applications:

Mécanisme D'action

Hydroxyterfenadine exerts its effects by competing with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity . The compound does not readily cross the blood-brain barrier, minimizing central nervous system depression .

Comparaison Avec Des Composés Similaires

Hydroxyterfenadine is similar to other antihistamines such as fexofenadine and dextromethorphan. it is unique in its reduced cardiotoxicity compared to terfenadine. Fexofenadine, the active metabolite of terfenadine, is also less cardiotoxic and is widely used as a safer alternative .

Similar compounds include:

Fexofenadine: An active metabolite of terfenadine with similar antihistamine properties but reduced cardiotoxicity.

Dextromethorphan: Shares structural similarities with terfenadine and this compound, particularly in the site of hydroxylation.

This compound’s uniqueness lies in its role as an intermediate in the metabolic pathway of terfenadine, providing insights into the biotransformation processes and the development of safer antihistamine drugs .

Propriétés

Numéro CAS |

76815-56-0 |

|---|---|

Formule moléculaire |

C32H41NO3 |

Poids moléculaire |

487.7 g/mol |

Nom IUPAC |

4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-ol |

InChI |

InChI=1S/C32H41NO3/c1-31(2,24-34)26-17-15-25(16-18-26)30(35)14-9-21-33-22-19-29(20-23-33)32(36,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,29-30,34-36H,9,14,19-24H2,1-2H3 |

Clé InChI |

ZIQKFOOBIMENJF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(CO)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)

![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)